Minocycline dihydrochloride
Overview
Description
Minocycline dihydrochloride is a tetracycline antibiotic known for its broad-spectrum antibacterial activity. It is used to treat various bacterial infections, including those caused by gram-positive and gram-negative bacteria. This compound is particularly effective against infections such as pneumonia, acne, and certain types of arthritis .
Scientific Research Applications
Minocycline dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antibiotic synthesis and modification.
Biology: It is employed in research on bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is extensively used in clinical research for the treatment of infections, inflammatory diseases, and neurodegenerative disorders.
Industry: It is used in the formulation of pharmaceutical products and in the development of drug delivery systems
Mechanism of Action
Safety and Hazards
Minocycline can make birth control pills less effective . It can cause fetal harm and pass into breast milk . It may affect bone and tooth development in a fetus or nursing baby . It can cause permanent yellowing or graying of the teeth in children younger than 8 years old . It can cause a severe skin rash that can be fatal . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .
Future Directions
Minocycline is not for long-term use . It should be taken exactly as prescribed by your doctor . It’s taken by mouth or applied to the skin . It’s available as a generic medication . In 2021, it was the 229th most commonly prescribed medication in the United States, with more than 1 million prescriptions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minocycline dihydrochloride is synthesized through a series of chemical reactions starting from the basic tetracycline structure. The synthesis involves the modification of the tetracycline molecule to enhance its antibacterial properties.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of solvents, catalysts, and purification techniques such as crystallization and filtration to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Minocycline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial properties. These derivatives are often studied for their potential use in treating different bacterial infections .
Comparison with Similar Compounds
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but slightly different pharmacokinetics.
Tetracycline: The parent compound of the tetracycline class, used as a reference for comparing the efficacy and properties of other derivatives
Minocycline dihydrochloride stands out due to its enhanced ability to penetrate tissues and its effectiveness against a wider range of bacterial infections .
Properties
IUPAC Name |
(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRONWCNHNRGLC-QVVXJPBESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29Cl2N3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59046-78-5 | |
Record name | (4S,4aS,5aR,12aS)-4,7-bis(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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